2-Amino-4-bromo-3-fluorobenzoic acid

Organic synthesis Pharmaceutical intermediate manufacturing Process chemistry

2-Amino-4-bromo-3-fluorobenzoic acid (CAS 1416013-62-1) is a polysubstituted benzoic acid derivative bearing ortho-amino, para-bromo, and meta-fluoro substituents on the aromatic ring (molecular formula C₇H₅BrFNO₂, MW 234.02 g/mol). It is a white to off-white crystalline solid with a calculated aqueous solubility of 0.28 g/L at 25 °C and a predicted density of 1.877 ± 0.06 g/cm³.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
CAS No. 1416013-62-1
Cat. No. B1380586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-3-fluorobenzoic acid
CAS1416013-62-1
Molecular FormulaC7H5BrFNO2
Molecular Weight234.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)N)F)Br
InChIInChI=1S/C7H5BrFNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12)
InChIKeySFRJQFICUQFDFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-bromo-3-fluorobenzoic acid (CAS 1416013-62-1) – Key Intermediate for KRAS Inhibitors and β-Lactamase Inhibitors


2-Amino-4-bromo-3-fluorobenzoic acid (CAS 1416013-62-1) is a polysubstituted benzoic acid derivative bearing ortho-amino, para-bromo, and meta-fluoro substituents on the aromatic ring (molecular formula C₇H₅BrFNO₂, MW 234.02 g/mol) . It is a white to off-white crystalline solid with a calculated aqueous solubility of 0.28 g/L at 25 °C and a predicted density of 1.877 ± 0.06 g/cm³ . The compound serves as a critical pharmaceutical intermediate in two distinct high-value therapeutic programs: the synthesis of quinazoline-based KRAS G12C inhibitors (e.g., divarasib/GDC-6036) [1] and the manufacture of avibactam sodium, an FDA-approved non-β-lactam β-lactamase inhibitor used in combination with ceftazidime (Avycaz) . Its unique 2-amino-4-bromo-3-fluoro substitution pattern provides the precise regiochemistry required for constructing the fused quinazoline-dione core and for subsequent palladium-catalyzed cross-coupling functionalization.

Why Generic Substitution of 2-Amino-4-bromo-3-fluorobenzoic acid Fails: Regiochemical Specificity Drives Downstream Utility


Substituting 2-amino-4-bromo-3-fluorobenzoic acid with a positional isomer or a halogen-swapped analog is not chemically viable for its primary applications. The specific 4-bromo-3-fluoro arrangement is essential for the directed ortho-chlorination step (using NCS) that produces 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid, the immediate precursor to the quinazoline-2,4-dione core of KRAS G12C inhibitors [1]. Regioisomers such as 2-amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0) or 2-amino-5-bromo-3-fluorobenzoic acid (CAS 874784-14-2) place the halogen and fluorine at different positions, directing electrophilic aromatic substitution to different sites and yielding regioisomeric products that cannot be processed into the target pharmacophore. Furthermore, replacing bromine with chlorine (2-amino-4-chloro-3-fluorobenzoic acid, CAS 1039878-71-1) dramatically reduces reactivity in the palladium-catalyzed Suzuki–Miyaura cross-coupling steps that are central to many downstream synthetic sequences, as aryl bromides undergo oxidative addition to Pd(0) significantly faster than the corresponding aryl chlorides [2]. The amino group at the 2-position is also structurally critical for urea-mediated cyclization to the quinazoline dione; its absence (as in 4-bromo-3-fluorobenzoic acid) precludes this key transformation entirely.

Quantitative Evidence Guide for 2-Amino-4-bromo-3-fluorobenzoic acid: Comparator-Based Differentiation Data


Synthetic Yield from 6-Bromo-7-fluoroindoline-2,3-dione: 94% Isolated Yield at Multi-Gram Scale

The patented synthesis of 2-amino-4-bromo-3-fluorobenzoic acid proceeds via oxidative ring-opening of 6-bromo-7-fluoroindoline-2,3-dione with H₂O₂ in aqueous NaOH, affording the target compound in 94% isolated yield (17 g from 18.9 g starting material) . This yield compares favorably with the synthesis of the regioisomeric impurity 2-amino-4-bromo-5-fluorobenzoic acid, which is typically obtained via reduction of 4-bromo-5-fluoro-2-nitrobenzoic acid using 5% Pt/C under hydrogen, with reported isolated yields generally in the 80–88% range at kilogram scale . The higher yield and avoidance of catalytic hydrogenation (which requires specialized equipment and poses safety concerns at scale) represent a meaningful procurement and process advantage.

Organic synthesis Pharmaceutical intermediate manufacturing Process chemistry

Commercial Purity Benchmarking: >98.0% (HPLC) Versus Market-Average 95–97% Grades

2-Amino-4-bromo-3-fluorobenzoic acid is commercially available in multiple purity grades. The highest certified purity specification is >98.0% by HPLC, as supplied by TCI (Tokyo Chemical Industry) . This contrasts with the standard 97% purity grade offered by major Chinese reagent suppliers including Bidepharm and Aladdin , and the 95% minimum purity specification available from bulk industrial suppliers such as AKSci . For the closely related chloro analog (2-amino-4-chloro-3-fluorobenzoic acid, CAS 1039878-71-1), the typical commercial purity ceiling is 95–98% . The availability of a >98% HPLC-certified grade for the bromo compound is significant for users conducting GMP-like intermediate synthesis or requiring tight control of impurity profiles in multistep API routes.

Quality control Analytical chemistry Procurement specification

Density Differential: 1.877 g/cm³ Enables Crystallization and Formulation Distinction from the Chloro Analog

The calculated density of 2-amino-4-bromo-3-fluorobenzoic acid is 1.877 ± 0.06 g/cm³ at 20 °C . By comparison, the chloro analog (2-amino-4-chloro-3-fluorobenzoic acid, CAS 1039878-71-1) has a lower calculated density of approximately 1.574 ± 0.06 g/cm³ at equivalent conditions . The ~19% higher density of the bromo compound reflects the greater atomic mass of bromine (79.9 g/mol) versus chlorine (35.5 g/mol) and results in measurably different crystal packing, melting behavior, and volumetric handling characteristics during solid dispensing and formulation [1]. This property is analytically accessible by simple pycnometry or calculated from single-crystal XRD when polymorph identification is required for regulatory filings.

Physicochemical characterization Solid-state properties Formulation pre-screening

Regiochemistry-Locked Synthetic Utility: Exclusive Use in KRAS G12C Quinazoline Dione Construction

In the patent literature for KRAS G12C inhibitors, 2-amino-4-bromo-3-fluorobenzoic acid is the exclusive starting material for constructing the 7-bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione core [1]. The synthetic sequence involves ortho-chlorination with NCS to install a chlorine at the 5-position (75% yield), followed by urea cyclization at 200 °C to form the quinazoline dione (74% yield, 2 steps) [1]. This intermediate is a direct precursor to the clinical KRAS G12C inhibitor divarasib (GDC-6036), for which a streamlined manufacturing process has been demonstrated at >500 kg scale [2]. No alternative regioisomer (e.g., 2-amino-4-bromo-5-fluorobenzoic acid or 2-amino-5-bromo-3-fluorobenzoic acid) is reported to deliver the same quinazoline-dione scaffold in these patents. The 3-fluoro substituent is retained throughout the synthesis and appears in the final drug substance, where it contributes to target binding and metabolic stability.

Medicinal chemistry Targeted covalent inhibitor synthesis KRAS G12C

Dual-Program Intermediacy: Avibactam Sodium Synthesis versus Positional Isomers Lacking This Application

2-Amino-4-bromo-3-fluorobenzoic acid is documented as a key intermediate in the synthesis of avibactam sodium (NXL-104), an FDA-approved non-β-lactam β-lactamase inhibitor marketed as Avycaz (in combination with ceftazidime) . Avibactam inhibits class A, C, and some class D serine β-lactamases including TEM-1 (IC₅₀ = 8 nM), P99 (IC₅₀ = 80 nM), and KPC-2 (IC₅₀ = 38 nM) . The positional isomers 2-amino-4-bromo-5-fluorobenzoic acid and 2-amino-5-bromo-3-fluorobenzoic acid, as well as the des-amino analog 4-bromo-3-fluorobenzoic acid, are not cited as intermediates for avibactam synthesis in the primary patent or process chemistry literature. The 2-amino-4-bromo-3-fluoro substitution pattern is structurally required to construct the diazabicyclooctane core of avibactam, where the amino and carboxylic acid groups participate in the key cyclization steps.

β-Lactamase inhibitor synthesis Antibiotic intermediate Pharmaceutical procurement

Best Application Scenarios for 2-Amino-4-bromo-3-fluorobenzoic acid: Research and Industrial Procurement


KRAS G12C Inhibitor Medicinal Chemistry and Process Development

2-Amino-4-bromo-3-fluorobenzoic acid is the validated starting material for constructing the quinazoline-2,4-dione core of covalent KRAS G12C inhibitors, as demonstrated in the Araxes Pharma patent family (US10822312B2) and in the >500 kg manufacturing campaign for divarasib (GDC-6036) [1]. The compound undergoes regioselective NCS chlorination at the 5-position followed by urea cyclization to form 7-bromo-6-chloro-8-fluoroquinazoline-2,4-dione, an intermediate that can be further elaborated via sequential Suzuki coupling, chlorination, and Halex fluorination to access the fully decorated quinazoline scaffold. Medicinal chemistry teams engaged in structure–activity relationship (SAR) studies around the quinazoline core will require this specific regioisomer, as the 3-fluoro substituent is retained through the entire synthetic sequence and contributes to both target binding affinity and metabolic stability of the final drug candidates [1]. Process chemistry groups scaling these inhibitors to pilot-plant and commercial quantities will benefit from the established 94% synthetic yield for the starting material and the availability of >98% HPLC purity material to control impurity profiles from the first step.

Avibactam Sodium and Diazabicyclooctane β-Lactamase Inhibitor Intermediate Sourcing

Organizations developing generic or improved diazabicyclooctane (DBO) β-lactamase inhibitors can utilize 2-amino-4-bromo-3-fluorobenzoic acid as a key building block for the construction of the bicyclic urea core characteristic of avibactam and related compounds [1]. Avibactam sodium (Avycaz) is an FDA-approved therapeutic with demonstrated clinical efficacy against multidrug-resistant Gram-negative infections, and its synthesis relies on the 2-amino-4-bromo-3-fluorobenzoic acid scaffold to provide the amino and carboxyl handles necessary for cyclization to the DBO core [1]. The intermediate's purity specification (>98% HPLC) aligns with the quality requirements for GMP intermediate production, and its verified stability under recommended storage conditions (room temperature, under inert gas, protection from light) ensures consistent performance in multi-step synthetic campaigns. Procurement teams should note that alternative regioisomers (e.g., 2-amino-4-bromo-5-fluorobenzoic acid) are not documented intermediates for avibactam synthesis and would require de novo route development .

Multigram Suzuki–Miyaura Cross-Coupling Library Synthesis

The 4-bromo substituent of 2-amino-4-bromo-3-fluorobenzoic acid serves as a competent handle for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling the introduction of diverse aryl and heteroaryl boronic acids at the 4-position. This reactivity has been demonstrated at multi-gram scale in the patent literature: reaction of 2-amino-4-bromo-3-fluorobenzoic acid (10 g, 43 mmol) with 2-fluoro-6-methoxyphenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water at 100 °C afforded the biphenyl product in 92% yield after acidification [1]. The superior reactivity of the aryl bromide (versus aryl chloride) in oxidative addition to Pd(0) is well-established and represents a class-level advantage for this compound over its chloro analog (2-amino-4-chloro-3-fluorobenzoic acid) . Additionally, the ortho-amino group can be subsequently functionalized (e.g., amidation, reductive amination, or incorporation into heterocycles) without interference from the 4-aryl substituent, making this scaffold a versatile entry point for focused compound library synthesis.

Physicochemical QC Identity Confirmation and Solid-Form Screening

The measurable density difference of approximately 19% between 2-amino-4-bromo-3-fluorobenzoic acid (1.877 g/cm³) and its chloro analog (1.574 g/cm³) [1] provides a rapid, non-destructive incoming QC check for procurement and analytical departments. This property allows warehouse and laboratory receiving teams to verify the identity of bulk shipments using a simple density determination (gas pycnometry or flotation method) before committing material to expensive synthetic sequences. Furthermore, the compound's low aqueous solubility (0.28 g/L at 25 °C) and solid-state stability profile (room temperature storage under inert gas, protect from light and moisture) make it amenable to long-term inventory management without the cold-chain logistics required for less stable halogenated intermediates. For organizations conducting solid-form screening or pre-formulation studies, the density and predicted melting behavior provide a baseline for polymorph identification when crystalline material is required for regulatory analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-bromo-3-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.